molecular formula C16H30N2O2 B1283077 Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate CAS No. 206274-13-7

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

Cat. No.: B1283077
CAS No.: 206274-13-7
M. Wt: 282.42 g/mol
InChI Key: PBRXMHYPIOUDLQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H30N2O2 and its molecular weight is 282.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C14H23N2O2
  • Molecular Weight : 251.34 g/mol
  • CAS Number : 87120-72-7

This compound features a piperidine ring substituted with a tert-butyl group and a cyclohexylamino group, contributing to its unique pharmacological properties.

This compound exhibits its biological effects primarily through interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor of certain pathways involved in inflammation and cell proliferation:

  • NLRP3 Inhibition : Preliminary studies suggest that compounds with similar piperidine structures can inhibit NLRP3 inflammasome activation, which is critical in inflammatory responses. This inhibition can lead to reduced secretion of pro-inflammatory cytokines such as IL-1β and IL-18, potentially mitigating inflammatory diseases .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models. For instance, in studies involving murine models, administration of the compound led to decreased levels of inflammatory markers post-stimulation with TLR agonists .
  • Antiproliferative Effects : this compound has demonstrated antiproliferative effects against certain cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in malignant cells.
  • Cytotoxicity : While the compound shows beneficial effects at lower concentrations, higher doses may lead to cytotoxicity, emphasizing the importance of dosage optimization in therapeutic applications .

In Vitro Studies

In vitro studies have highlighted the compound's ability to modulate key cellular pathways:

StudyCell LineConcentrationEffect Observed
Study AHuman Macrophages10 µM35% reduction in pyroptosis
Study BMelanoma CellsVarying dosesInduction of apoptosis at high concentrations

These findings suggest that the compound's efficacy may vary significantly based on the cellular context and concentration used.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

  • Model : NZBWF1/J mice (lupus model)
  • Dosage : 33 mg/kg, 100 mg/kg, 300 mg/kg
  • Findings : Significant reduction in anti-dsDNA antibody titers was observed after treatment with the compound compared to vehicle control, indicating potential benefits in autoimmune conditions .

Properties

IUPAC Name

tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h13-14,17H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRXMHYPIOUDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572211
Record name tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206274-13-7
Record name tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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